

Application Notes and Protocols for Dosimetry of Bismuth-212 in Targeted Therapy

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Compound of Interest

Compound Name: *Bismuth-212*

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Introduction

Targeted Alpha Therapy (TAT) is a promising modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues. **Bismuth-212** (^{212}Bi) is a potent alpha-emitter with a short half-life, making it an attractive candidate for TAT. Due to its short half-life, ^{212}Bi is often delivered to the target site via an in vivo generator system using its parent radionuclide, Lead-212 (^{212}Pb), which has a longer half-life of 10.6 hours.^{[1][2][3]} Accurate dosimetry is crucial for the clinical translation of $^{212}\text{Pb}/^{212}\text{Bi}$ -based radiopharmaceuticals to ensure both safety and efficacy. These application notes provide a comprehensive overview of the essential calculations, experimental protocols, and relevant biological pathways for the successful implementation of ^{212}Bi in targeted therapy research and development.

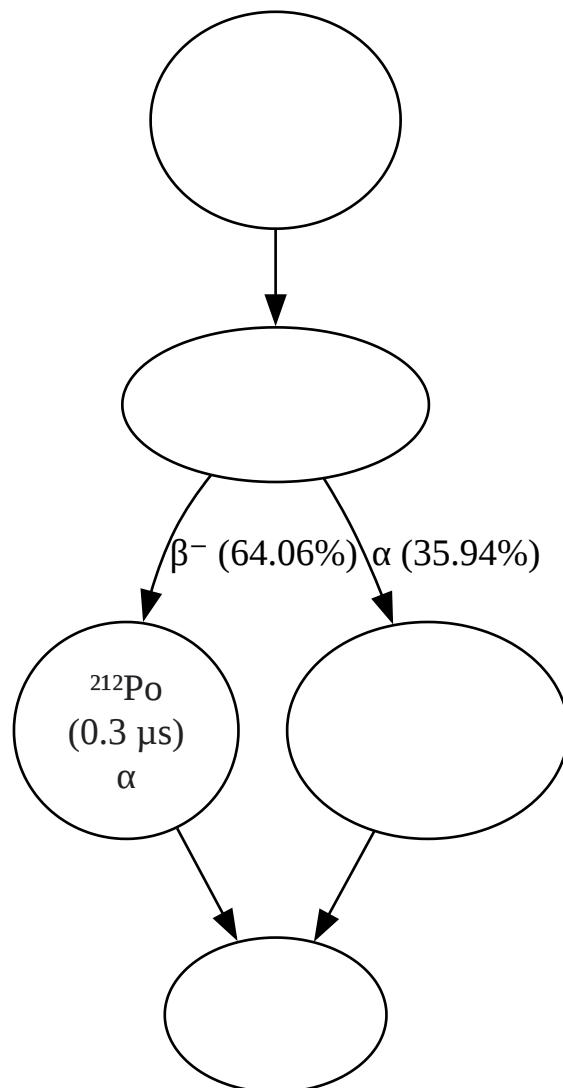
Dosimetry Principles for Bismuth-212

The Medical Internal Radiation Dose (MIRD) schema is the standard methodology for calculating absorbed doses from internally administered radiopharmaceuticals.^{[4][5]} For alpha emitters like ^{212}Bi , a key consideration is the Relative Biological Effectiveness (RBE), which accounts for the higher biological damage caused by alpha particles compared to beta or gamma radiation. An RBE value of 5 is often used for the alpha emissions of the ^{212}Pb decay chain, while a value of 1 is used for beta and gamma radiation.^[6]

The dosimetry calculations for $^{212}\text{Pb}/^{212}\text{Bi}$ -based therapies are facilitated by using its gamma-emitting surrogate, Lead-203 (^{203}Pb), for imaging and biodistribution studies.^[6] Quantitative Single Photon Emission Computed Tomography (SPECT)/CT imaging with ^{203}Pb allows for the determination of time-activity curves in various organs, which are then used to calculate the absorbed doses for the therapeutic $^{212}\text{Pb}/^{212}\text{Bi}$ pair.^{[7][8]}

Bismuth-212 Decay Characteristics

Bismuth-212 has a half-life of 60.55 minutes and decays via a branched pathway.^{[9][10]} Approximately 35.94% of ^{212}Bi decays via alpha emission to Thallium-208 (^{208}Tl), while 64.06% decays via beta emission to Polonium-212 (^{212}Po).^{[10][11]} The subsequent decay of ^{212}Po is extremely rapid (half-life of 0.3 microseconds) and involves the emission of a high-energy alpha particle. The decay of ^{208}Tl also contributes to the overall radiation dose.



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Quantitative Data

The following tables summarize key quantitative data for dosimetry calculations of ^{212}Bi and its parent, ^{212}Pb .

Table 1: Physical Decay Properties of the ^{212}Pb Decay Chain

Radionuclide	Half-life	Decay Mode	Major Radiations and Energies (MeV)	Branching Ratio (%)
^{212}Pb	10.64 h	β^-	β^- (avg. 0.154)	100
^{212}Bi	60.55 min	α / β^-	α (6.05) / β^- (avg. 0.666)	35.94 / 64.06[10]
^{212}Po	0.3 μs	α	α (8.78)	100
^{208}Tl	3.05 min	β^-	β^- (avg. 0.509), γ (2.614)	100

Table 2: Preclinical Absorbed Dose Estimates for ^{212}Pb -labeled Radiopharmaceuticals in Mice

Organ	Absorbed Dose (mGy/MBq)	Radiopharmaceutical	Mouse Model	Reference
Kidneys	6.83 - 8.27 (RBE=5)	[²¹² Pb]VMT01	Murine	[6]
Red Marrow	1.06 (RBE=5)	[²¹² Pb]VMT01	Murine	[6]
Blood	0.84	²¹² Pb- α VCAM-1	Murine Metastatic Breast Cancer	[12]
Kidney	0.72	²¹² Pb- α VCAM-1	Murine Metastatic Breast Cancer	[12]

Table 3: Estimated Human Absorbed Doses and Maximum Tolerated Activity from Preclinical Data

Organ	Estimated Absorbed Dose (mGy/MBq, RBE=5)	Maximum Tolerated Activity (GBq)	Radiopharmaceutical	Reference
Kidneys	8.27	2.2	[²¹² Pb]VMT01	[6]
Red Marrow	1.06	1.9	[²¹² Pb]VMT01	[6]

Experimental Protocols

Radiolabeling of a Monoclonal Antibody with ²¹²Pb

This protocol is adapted from methodologies for labeling trastuzumab with ²¹²Pb.[1][2][13][14][15]

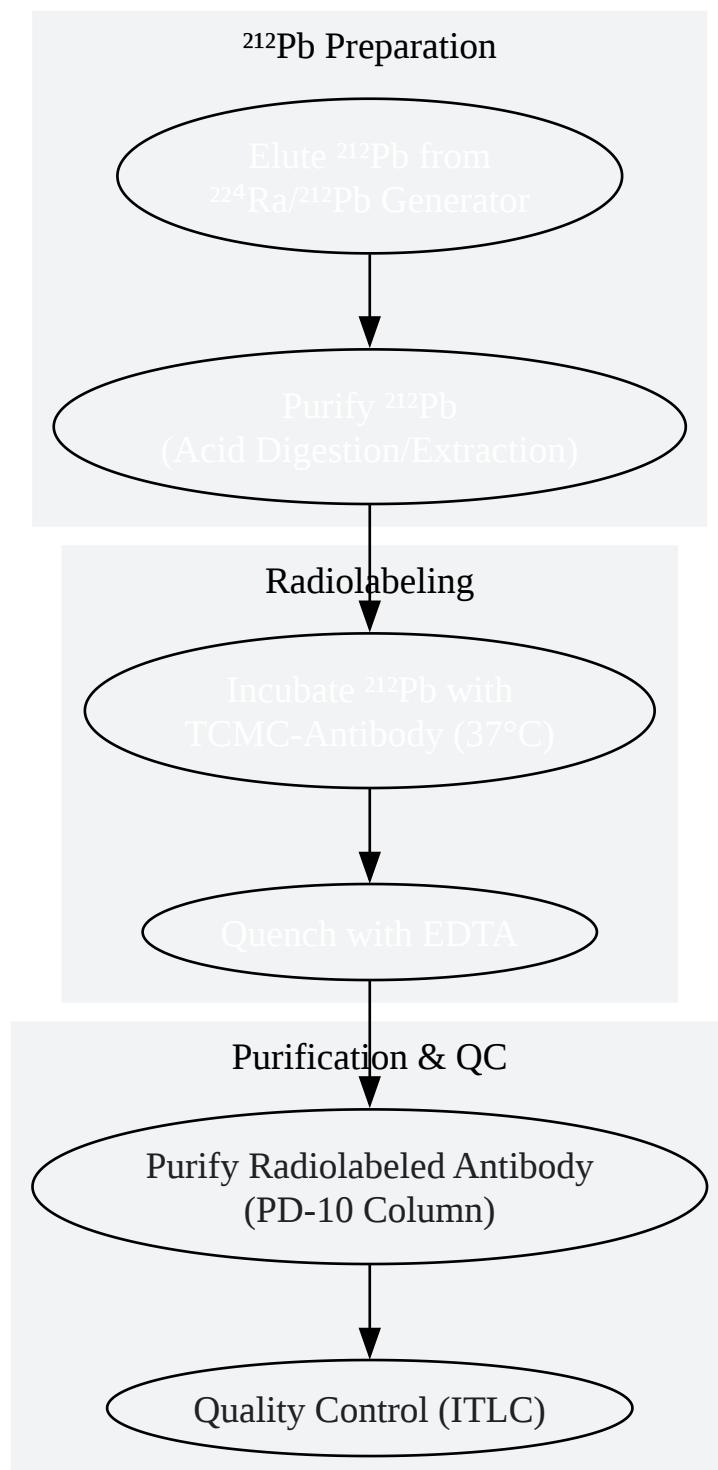
Materials:

- $^{224}\text{Ra}/^{212}\text{Pb}$ generator
- Hydrochloric acid (2 M)
- Nitric acid (8 M and 0.1 M)
- Ammonium acetate (5 M)
- TCMC-conjugated monoclonal antibody (e.g., Trastuzumab-TCMC)
- EDTA (0.1 M)
- PD-10 desalting column
- Reaction vial
- Eppendorf Thermomixer
- pH paper
- Instant Thin Layer Chromatography (ITLC) system

Procedure:

- Elution of ^{212}Pb : Elute ^{212}Pb from the $^{224}\text{Ra}/^{212}\text{Pb}$ generator using 2 M hydrochloric acid.
- Purification of ^{212}Pb : a. Evaporate the generator eluate to dryness. b. Digest the residue with 8 M nitric acid and evaporate to dryness. Repeat this step. c. Extract the purified ^{212}Pb with 0.1 M dilute nitric acid.
- Radiolabeling Reaction: a. Transfer the ^{212}Pb solution to a reaction vial. b. Adjust the pH to 5.0-5.5 using 5 M ammonium acetate. Verify the pH with pH paper. c. Add the TCMC-conjugated antibody to the ^{212}Pb solution (e.g., 200 μg of immunoconjugate per $\geq 1000 \mu\text{Ci}$ of ^{212}Pb activity). d. Vortex the reaction mixture for 3 seconds. e. Incubate the reaction at 37°C for 1 hour in an Eppendorf Thermomixer.
- Quenching the Reaction: Stop the reaction by adding 4 μL of 0.1 M EDTA and vortex for 3 seconds.

- Purification of the Radiolabeled Antibody: a. Pre-equilibrate a PD-10 desalting column. b. Load the reaction mixture onto the PD-10 column. c. Elute the purified ^{212}Pb -labeled antibody.
- Quality Control: Determine the radiochemical yield using ITLC.

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In Vivo Biodistribution Studies in Mice

This protocol outlines a typical biodistribution study to determine the uptake of a ^{212}Pb -labeled compound in a tumor-bearing mouse model.[16][17][18]

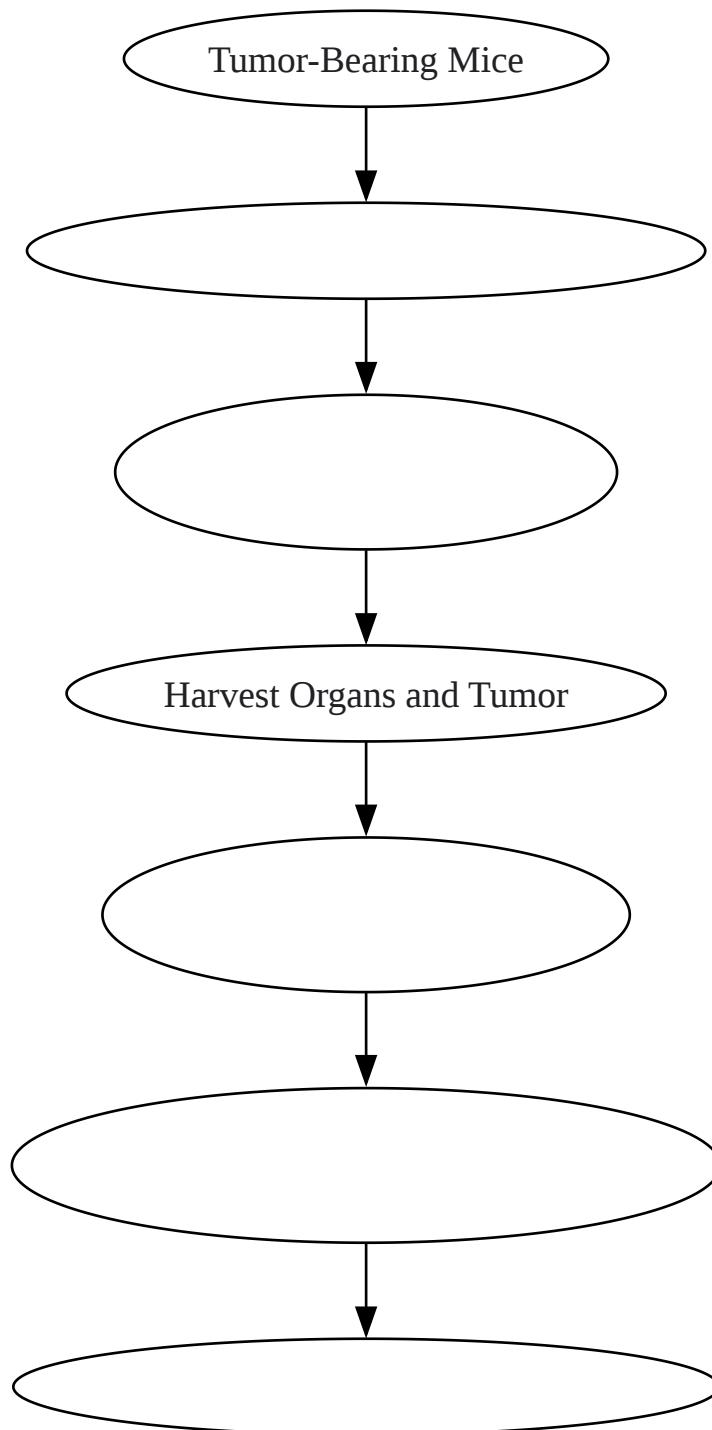
Materials:

- Tumor-bearing mice (e.g., nude mice with xenografts)
- ^{212}Pb -labeled radiopharmaceutical
- Anesthesia
- Syringes and needles
- Gamma counter
- Scales for weighing organs

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mice.
- Injection: Administer a known activity of the ^{212}Pb -labeled radiopharmaceutical intravenously via the tail vein.
- Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.
- Organ Harvesting: Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Sample Processing: a. Weigh each collected tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.
- Data Analysis: a. Calculate the percent injected dose per gram (%ID/g) for each tissue at each time point. b. Generate time-activity curves for each organ. c. Integrate the time-activity

curves to determine the total number of disintegrations in each source organ for dosimetry calculations.



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Quantitative SPECT/CT Imaging for Dosimetry

This protocol is based on phantom studies for optimizing quantitative SPECT/CT imaging of ^{212}Pb .[\[7\]](#)[\[8\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Imaging System: SPECT/CT scanner (e.g., Siemens Symbia Intevo Bold)

Imaging Parameters:

- Collimator: High Energy (HE) or Medium Energy (ME)
- Energy Windows:
 - 40% window centered at 79 keV with dual 20% scatter windows.[\[7\]](#)
 - 20% window centered at 239 keV with dual 5% scatter windows.[\[7\]](#)[\[8\]](#)
- Acquisition: 30-minute acquisition time, 60 views.
- Image Reconstruction: Iterative reconstruction (e.g., 30 iterations x 4 subsets) with a Gaussian filter (e.g., 12 mm).

Procedure:

- Phantom Preparation: a. For calibration, use a uniform cylindrical phantom filled with a known activity of ^{212}Pb (e.g., > 1 MBq). b. For recovery coefficient determination, use a NEMA IEC PET Body Phantom with spheres containing known activity concentrations of ^{212}Pb .
- Image Acquisition: Acquire SPECT and low-dose CT images of the phantom using the specified parameters.
- Image Reconstruction: Reconstruct the SPECT data with attenuation and scatter correction using the CT data.
- Data Analysis: a. Calibration Factor: From the uniform phantom images, determine the calibration factor (cps/kBq). This factor should be constant for total imaged activities above 1 MBq. b. Recovery Coefficients: From the NEMA phantom images, draw regions of interest (ROIs) on the spheres using the CT images and determine the mean and maximum recovery coefficients. c. Patient Imaging: For patient studies, the same optimized imaging and

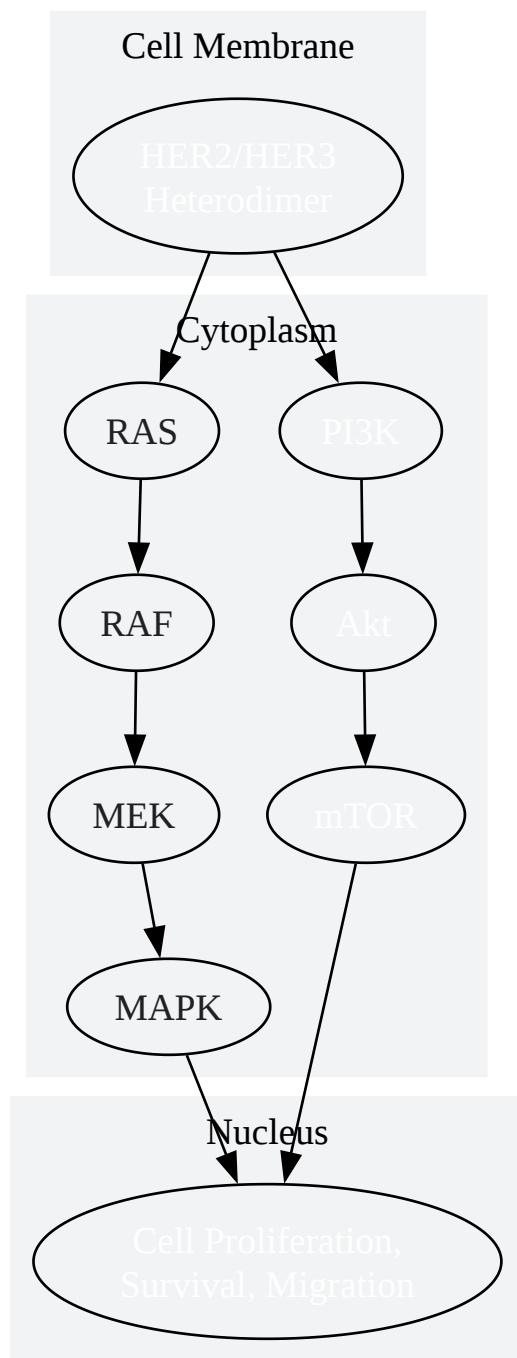
reconstruction protocols should be used. Time-series images are acquired to generate patient-specific time-activity curves for dosimetry calculations.

Targeted Signaling Pathways

The efficacy of ^{212}Bi -based targeted therapy relies on the specific delivery of the radionuclide to cancer cells via a targeting moiety, such as a monoclonal antibody or a small molecule, that binds to a cell surface receptor. Understanding the signaling pathways associated with these receptors is crucial for rational drug design and patient selection.

HER2 Signaling Pathway in Breast Cancer

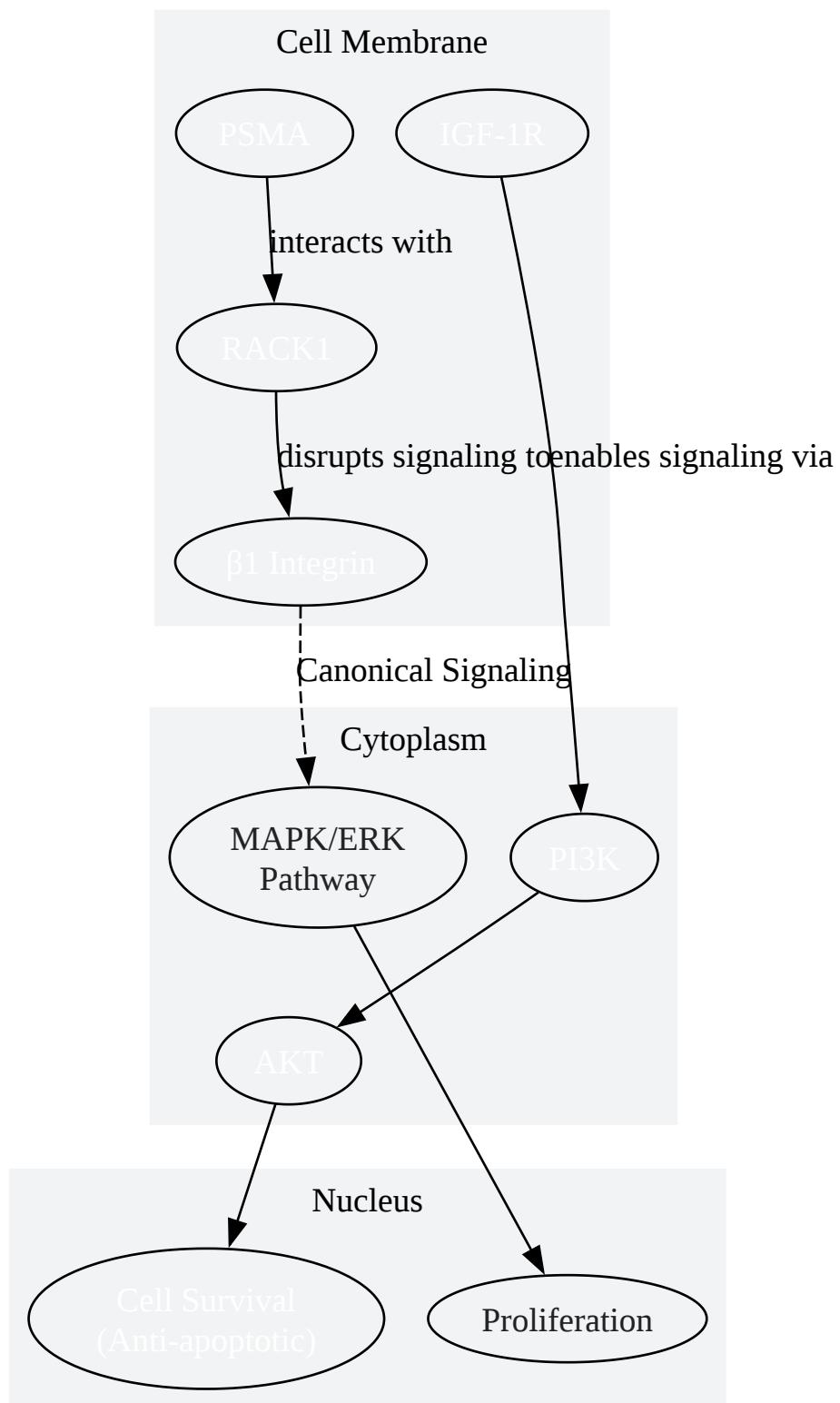
Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in 20-30% of invasive breast cancers and is associated with aggressive disease.[22][23] Monoclonal antibodies like trastuzumab target the HER2 receptor. Binding of trastuzumab can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and migration.[24][25] The conjugation of ^{212}Pb to trastuzumab combines the targeting specificity of the antibody with the potent cytotoxicity of alpha radiation.

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PSMA Signaling Pathway in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, particularly in advanced and metastatic disease.[26][27] PSMA has been shown to modulate intracellular signaling pathways, including

the PI3K-Akt-mTOR pathway, which is crucial for cell survival.[28][29] Targeting PSMA with small molecules or antibodies labeled with ^{212}Pb can therefore deliver a lethal radiation dose directly to prostate cancer cells. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[27][29][30]



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Conclusion

The successful clinical implementation of ^{212}Bi -based targeted alpha therapies hinges on a solid understanding of its dosimetry. The protocols and data presented in these application notes provide a framework for researchers and drug developers to conduct preclinical studies, from radiolabeling and biodistribution to quantitative imaging and dose estimation. By integrating these methodologies with a knowledge of the targeted biological pathways, the development of safe and effective ^{212}Bi -based radiopharmaceuticals can be significantly advanced.

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